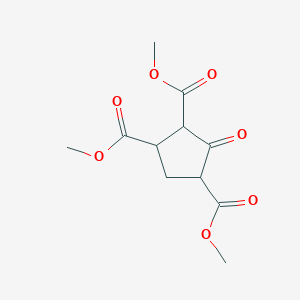
1,2,4-Cyclopentanetricarboxylic acid, 3-oxo-, trimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Cyclopentanetricarboxylic acid, 3-oxo-, trimethyl ester is a chemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22466 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring with three carboxylic acid groups and an oxo group, all esterified with methyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Cyclopentanetricarboxylic acid, 3-oxo-, trimethyl ester can be synthesized through various methods. One common approach involves the esterification of 1,2,4-cyclopentanetricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Cyclopentanetricarboxylic acid, 3-oxo-, trimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,2,4-cyclopentanetricarboxylic acid.
Reduction: Formation of 1,2,4-cyclopentanetricarboxylic acid, 3-hydroxy-, trimethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Cyclopentanetricarboxylic acid, 3-oxo-, trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-cyclopentanetricarboxylic acid, 3-oxo-, trimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The oxo group may also participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with a single carboxylic acid group.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: A related compound with a different substitution pattern.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester: Another structurally related compound with additional functional groups.
Uniqueness
1,2,4-Cyclopentanetricarboxylic acid, 3-oxo-, trimethyl ester is unique due to its combination of three esterified carboxylic acid groups and an oxo group on a cyclopentane ring. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
79598-72-4 |
|---|---|
Molekularformel |
C11H14O7 |
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
trimethyl 3-oxocyclopentane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C11H14O7/c1-16-9(13)5-4-6(10(14)17-2)8(12)7(5)11(15)18-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
RIWCOFPFZPIAGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C(=O)C1C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


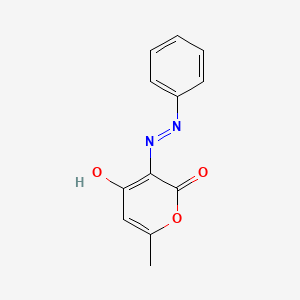
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
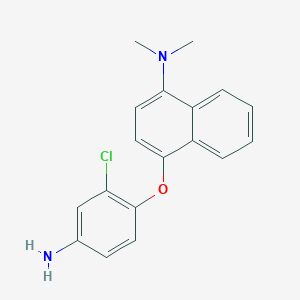

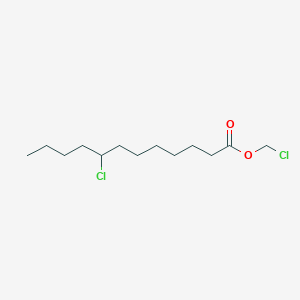
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
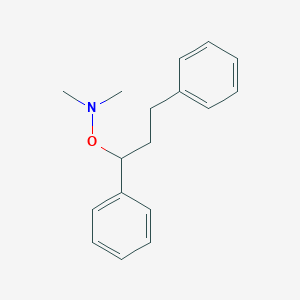

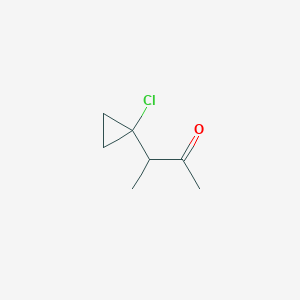

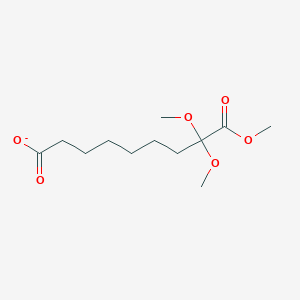
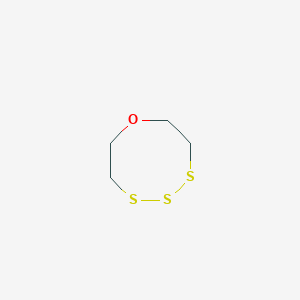
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
